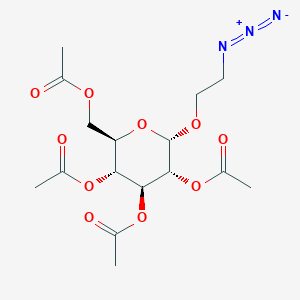
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a chemical compound that belongs to the class of azido sugars It is a derivative of glucose where the hydroxyl groups are acetylated, and an azidoethyl group is attached to the glucose molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Azido Group: The azido group is introduced by reacting the acetylated glucose with 2-azidoethanol in the presence of a suitable base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound is produced efficiently and cost-effectively.
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo substitution reactions, particularly nucleophilic substitution, where the azido group is replaced by other nucleophiles.
Click Chemistry: This compound is often used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of click chemistry, to form triazoles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions.
Acids/Bases: Used for hydrolysis of acetyl groups.
Nucleophiles: Used in substitution reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
Deacetylated Glucose Derivatives: Formed from hydrolysis reactions.
科学的研究の応用
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and in click chemistry reactions to create triazole-linked compounds.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Potential use in drug delivery systems and the development of diagnostic tools.
Industry: Utilized in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of (2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside primarily involves its reactivity in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and the synthesis of complex molecules. The acetyl groups protect the hydroxyl functionalities during reactions and can be removed under controlled conditions to reveal the reactive hydroxyl groups.
類似化合物との比較
- 2-Azidoethyl-4-methyl benzenesulfonate
- 2-Azidoethyl-methylsulfonate
- 1-Azido-2-chloroethane
Comparison:
- Reactivity: (2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is unique due to its multiple acetylated hydroxyl groups, which provide additional sites for chemical modification compared to simpler azidoethyl compounds.
- Applications: While other azidoethyl compounds are also used in click chemistry, the glucose derivative offers additional functionality for bioconjugation and material synthesis due to its sugar backbone.
- Stability: The acetyl groups in this compound provide stability during reactions, which can be advantageous in complex synthetic procedures.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-LJIZCISZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













